3-Amino-4-pyrazolecarboxamide hemisulfate

Description

Propriétés

IUPAC Name |

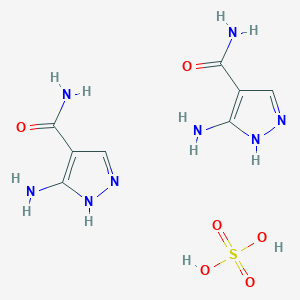

5-amino-1H-pyrazole-4-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N4O.H2O4S/c2*5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h2*1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPKASYMNORSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181933 | |

| Record name | 5-Aminopyrazole-4-carboxamide hemisulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27511-79-1 | |

| Record name | 3-Amino-4-carboxamidopyrazole hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027511791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopyrazole-4-carboxamide hemisulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyrazole-4-carboxamide hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-CARBOXAMIDOPYRAZOLE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H5TH7QBY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-4-pyrazolecarboxamide hemisulfate discovery and history

An In-Depth Technical Guide to 3-Amino-4-pyrazolecarboxamide Hemisulfate: From Discovery to a Cornerstone of Pharmaceutical Synthesis

Executive Summary

This compound is a pivotal organic compound, primarily recognized as a critical intermediate in the synthesis of Allopurinol, a cornerstone medication for the treatment of gout and hyperuricemia.[1] This guide provides a comprehensive technical overview of its history, the evolution of its synthetic methodologies, its physicochemical properties, and its broader significance within medicinal chemistry. We will explore the scientific rationale behind the progression from early, often inefficient synthetic routes to modern, optimized "one-pot" procedures. This narrative is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating nature of established protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to derivatives with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and anticonvulsant properties.[2][3][4] Within this important class of compounds, aminopyrazoles are particularly valuable building blocks.[4][5] 3-Amino-4-pyrazolecarboxamide, available commercially as a stable hemisulfate salt, stands out not for its own direct therapeutic action, but as an indispensable precursor for high-volume pharmaceutical manufacturing.[1][6]

Discovery and the Evolution of Synthetic Methodologies

The history of this compound is intrinsically linked to the development of its synthesis. Early methods, while foundational, were often beset by challenges that limited their industrial applicability.

Early Synthetic Routes and Their Limitations

Initial synthetic strategies involved multi-step processes that were often characterized by expensive starting materials, modest yields, and significant environmental footprints. Three main historical approaches can be identified:

-

From Pyridine Amidohydrazone: This route involved the reaction of pyridine amidohydrazone with ethoxymethylene malononitrile, followed by cyclization and salt formation. The high cost of the starting materials and low overall yield made it difficult to scale for industrial production.[1]

-

From Malononitrile and Triethyl Orthoformate: Another prominent method utilized malononitrile, triethyl orthoformate, hydrazine hydrate, and sulfuric acid.[1][7] While achieving yields around 80% in some cases, this pathway was criticized for its long reaction sequences and the use of expensive reagents like triethyl orthoformate. Furthermore, it generated substantial acetonitrile and morpholine waste, increasing environmental management costs.[1]

-

Two-Step Process via 3-Amino-2-cyanoacrylic acid amide: A known two-step process involved first reacting formamidine with cyanoacetamide to produce 3-amino-2-cyanoacrylic acid amide. This intermediate was then cyclized with hydrazine.[8] However, the intermediate is toxic, crystallizes poorly, and is difficult to purify, leading to contaminants being carried into the final product.[8]

The economic and environmental drawbacks of these early methods created a strong impetus for innovation, driving the field toward more efficient, cost-effective, and cleaner synthetic strategies.

Modern Advancements: The Rise of "One-Pot" Synthesis

To overcome the limitations of earlier protocols, significant research has focused on process simplification. The development of "one-pot" or "one-kettle" syntheses represents a major leap forward. These methods combine multiple reaction steps into a single reactor without isolating intermediates, thereby saving time, reducing solvent waste, and improving overall efficiency.

A notable example involves using cyanoacetamide and morpholine as raw materials in water as a solvent, catalyzed by trimethyl orthoformate.[9] The intermediate generated is then cyclized with hydrazine hydrate and finally converted to the hemisulfate salt with sulfuric acid.[9] This approach is lauded for its high yield and the use of a non-toxic, environmentally benign solvent (water).[9]

| Route | Key Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| Route 1 | Pyridine amidohydrazone, Ethoxymethylene malononitrile | Hydrazine | Not High | Direct | Expensive starting materials | [1] |

| Route 2 | Malononitrile, Triethyl orthoformate | Hydrazine hydrate, Morpholine, Sulfuric acid | ~68-80% | Established process | Long steps, expensive reagents, waste generation | [1][7] |

| Route 3 | Cyanoacetamide, N,N-dimethylformamide dimethyl acetal | Hydrazine hydrate, Sulfuric acid | ~93% | High yield, mild conditions | Cost of reagents | [1] |

| Route 4 (One-Pot) | Cyanoacetamide, Morpholine | Trimethyl orthoformate, Hydrazine hydrate, Water (solvent) | High | Environmentally friendly (uses water), simplified process | Relies on efficient catalysis | [9] |

General Synthetic Workflow Diagram

The following diagram illustrates a modern, streamlined synthesis, emphasizing the key transformations from simple starting materials to the final product.

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical Properties & Characterization

The hemisulfate salt form enhances the compound's stability and solubility, making it suitable for storage and subsequent use in pharmaceutical synthesis.[10]

| Property | Value | Reference |

| CAS Number | 27511-79-1 | [11][12] |

| Molecular Formula | C₄H₆N₄O · 0.5H₂SO₄ or C₈H₁₄N₈O₆S | [12] |

| Molecular Weight | 175.16 g/mol | |

| Appearance | White solid powder | [1] |

| Melting Point | 224-226 °C (decomposes) | [1][13] |

| EINECS Number | 248-503-6 | [11][12] |

Characterization is typically performed using standard analytical techniques. Spectral data from Infrared (IR) spectroscopy shows characteristic peaks for N-H (amine and amide), C=O (amide), and C=C bonds.[1] ¹H NMR spectroscopy in DMSO-d₆ typically shows a singlet around 8.05 ppm corresponding to the four protons of the two amino groups.[1]

Detailed Experimental Protocol: A Modern Synthesis

The following protocol is a representative example of a modern, high-yield synthesis, adapted from patent literature.[1] This self-validating system includes precise steps for reaction monitoring and purification to ensure a high-quality final product.

Objective: To synthesize this compound from cyanoacetamide.

Materials:

-

Cyanoacetamide

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

1,4-Dioxane

-

Absolute Ethanol

-

Hydrazine Hydrate (85%)

-

Sulfuric Acid (50% w/w)

-

Acetone

-

Water (deionized)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Step 1: Condensation Reaction.

-

In a suitable reaction vessel, add cyanoacetamide (e.g., 0.1 mol) and 1,4-dioxane.

-

While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (e.g., 0.12 mol) dropwise to the suspension.

-

Heat the mixture to 60°C and maintain for 3 hours.

-

Monitor the reaction completion using TLC.

-

Once complete, evaporate the 1,4-dioxane under reduced pressure. Wash the resulting solid with cold 1,4-dioxane and dry to obtain the intermediate product.

-

-

Step 2: Cyclization.

-

To the intermediate from Step 1, add absolute ethanol (e.g., 0.9 mol) and hydrazine hydrate (e.g., 0.09 mol).

-

Heat the mixture to reflux at 70°C for 5 hours.

-

Monitor the reaction completion using TLC.

-

-

Step 3: Salt Formation and Isolation.

-

After the cyclization is complete, cool the reaction mixture.

-

Carefully adjust the pH of the solution to 1-2 by adding 50% sulfuric acid dropwise while stirring.

-

Continue stirring for 20-30 minutes to ensure complete precipitation.

-

Filter the resulting white solid via suction filtration.

-

Wash the filter cake sequentially with cold water and then with acetone.

-

Dry the final product, 3-aminopyrazole-4-carboxamide hemisulfate, in a vacuum oven. The expected yield is typically in the range of 88-93%.[1]

-

Core Application: The Gateway to Allopurinol

The primary and most significant application of this compound is its role as the immediate precursor to Allopurinol. Allopurinol is a xanthine oxidase inhibitor, a critical drug for reducing uric acid production in the body, and is widely prescribed for managing gout.[1] The synthesis is a straightforward cyclization reaction.

Caption: Conversion of the intermediate to the anti-gout drug Allopurinol.

This transformation underscores the compound's industrial importance; improvements in its synthesis directly impact the cost and availability of a vital medication.

Broader Significance: A Scaffold for Diverse Therapeutics

Beyond its role in Allopurinol synthesis, the aminopyrazole carboxamide core is a fertile ground for drug discovery. The strategic placement of amino and carboxamide groups provides handles for chemical modification, allowing for the development of derivatives with a wide array of therapeutic activities.[10] Research has shown that derivatives of this scaffold exhibit potent biological effects across various disease areas.

Caption: Diverse therapeutic potential of the aminopyrazole chemical scaffold.

-

Anticancer Agents: Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects, with some showing DNA-binding interactions and cleavage activity, suggesting potential as anticancer drugs.[14] Others have been designed as potent inhibitors of kinases like FLT3 and CDKs, which are crucial targets in acute myeloid leukemia (AML).[15][16]

-

Anti-inflammatory and Analgesic: The pyrazole nucleus is a well-known feature in anti-inflammatory drugs (e.g., Celecoxib).[2] Research continues to explore aminopyrazole derivatives for novel anti-inflammatory and analgesic properties.[4]

-

Antimicrobial and Antifungal: Pyrazole carboxamides have demonstrated notable in vitro activity against various phytopathogenic fungi.[3] Furthermore, molecular hybrids incorporating the pyrazole-4-carboxamide linkage have shown good antibacterial and antitubercular activity.[17]

Conclusion

The journey of this compound is a compelling story of chemical innovation driven by pharmaceutical necessity. From its origins in complex, multi-step syntheses, it has evolved into a product of streamlined, high-yield industrial processes. While its primary identity is that of a key intermediate for Allopurinol, its underlying aminopyrazole scaffold is a testament to the enduring power of heterocyclic chemistry in the quest for new medicines. The continuous refinement of its synthesis and the exploration of its derivatives ensure that this seemingly simple molecule will remain a compound of high interest to the scientific and drug development community for the foreseeable future.

References

- Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.

- CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.

- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central. [Link]

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [Link]

- CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.

- DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

- 3-Amino-4-pyrazolecarboxamide hemisulf

- 3-Amino-4-carboxamidopyrazole hemisulf

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

Sources

- 1. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 2. royal-chem.com [royal-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. soc.chim.it [soc.chim.it]

- 6. This compound | 27511-79-1 [chemicalbook.com]

- 7. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]

- 8. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 9. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]

- 10. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]

- 11. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound Exporters & Suppliers [sgtlifesciences.com]

- 13. chembk.com [chembk.com]

- 14. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Amino-4-pyrazolecarboxamide Hemisulfate

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 3-Amino-4-pyrazolecarboxamide Hemisulfate (CAS No: 27511-79-1), a critical intermediate in the synthesis of the gout medication Allopurinol.[1][2] Tailored for researchers, analytical scientists, and drug development professionals, this document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Beyond presenting raw data, this guide elucidates the causal reasoning behind experimental choices and data interpretation, grounding the analysis in fundamental principles and authoritative references. It includes detailed experimental protocols and a summary of key spectral identifiers to serve as a practical resource for the comprehensive characterization and quality control of this important pharmaceutical building block.

Introduction: The Molecular Profile

Chemical Identity and Structure

This compound is the sulfuric acid salt of the parent compound, 3-amino-1H-pyrazole-4-carboxamide. The "hemisulfate" designation indicates a 2:1 stoichiometric ratio of the pyrazole base to sulfuric acid.[3] This salt form often enhances the stability and handling properties of the compound compared to the free base.[4]

-

Chemical Name: this compound

-

Synonyms: Allopurinol Related Compound A, 5-Amino-1H-pyrazole-4-carboxamide hemisulphate[3][5]

-

CAS Number: 27511-79-1[6]

-

Molecular Weight: 350.32 g/mol [3] (175.16 g/mol for the C₄H₆N₄O · 0.5H₂SO₄ representation)[6]

The core structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a primary amine (-NH₂) at the C3 position and a carboxamide (-CONH₂) at the C4 position, making it a highly functionalized molecule.

Physicochemical Properties

The compound typically presents as a white to pale brown crystalline powder.[2][7] It has a high melting point of approximately 224 °C, at which it decomposes.[2][8] Its solubility is limited, showing slight solubility in Dimethyl Sulfoxide (DMSO) and heated water, and very slight solubility in methanol.[2] The compound is also noted to be hygroscopic, a critical consideration for storage and handling.[2]

Significance in Pharmaceutical Development

The primary significance of 3-Amino-4-pyrazolecarboxamide is its role as a key starting material for the synthesis of Allopurinol.[1] Allopurinol is a xanthine oxidase inhibitor used to treat hyperuricemia and its complications, including chronic gout. Therefore, the purity and structural integrity of this intermediate are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). Rigorous spectroscopic characterization is a non-negotiable step in its quality control process.

Rationale for Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound. Each technique provides a unique and complementary piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: Provides definitive evidence for the presence of key functional groups (amine N-H, amide C=O and N-H, and pyrazole ring C=N bonds) through their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another, while ¹³C NMR identifies the number and type of carbon atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the parent ion and provides information about the molecule's composition and structure through its fragmentation pattern.

-

UV-Visible (UV-Vis) Spectroscopy: Characterizes the electronic transitions within the molecule, which are primarily influenced by the aromatic pyrazole ring and its substituents. It is particularly useful for quantitative analysis and detecting conjugated impurities.

Spectroscopic Data Deep Dive

Infrared (IR) Spectroscopy

The IR spectrum is rich with information due to the molecule's multiple functional groups capable of IR absorption. The analysis is based on published data and established vibrational frequency ranges.[1][9]

Interpretation of Key Peaks:

-

N-H Stretching (3450-3180 cm⁻¹): This region is typically broad and complex. It contains overlapping stretching vibrations from the primary amine (-NH₂), the carboxamide (-NH₂), and the pyrazole ring N-H. A patent reports distinct peaks at 3447, 3310, and 3187 cm⁻¹, corresponding to these various N-H bonds.[1] The presence of multiple bands here is a strong indicator of the different amine and amide environments.

-

C=O Stretching (~1660 cm⁻¹): A strong, sharp absorption band characteristic of the amide I band (primarily C=O stretch) is expected and has been reported at 1660 cm⁻¹.[1] Its position confirms the presence of the carboxamide group.

-

N-H Bending (~1650-1580 cm⁻¹): The scissoring vibration of the primary amine and amide groups occurs in this region, often overlapping with the C=C and C=N ring stretching bands.

-

C=C & C=N Ring Stretching (~1563 cm⁻¹): Absorptions from the pyrazole ring stretching are expected in the 1600-1450 cm⁻¹ region. A peak at 1563 cm⁻¹ has been specifically attributed to this vibration.[1]

| Predicted Wavenumber (cm⁻¹)[1] | Vibrational Mode | Functional Group |

| 3447, 3310, 3187 | N-H Stretching | -NH₂ (amine), -NH₂ (amide), N-H (ring) |

| 1660 | C=O Stretching (Amide I) | Carboxamide |

| 1563 | C=C / C=N Stretching | Pyrazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Publicly available, peer-reviewed NMR spectra for this specific compound are scarce. The following analysis is a prediction based on fundamental NMR principles and data from structurally similar compounds. The use of DMSO-d₆ as a solvent is crucial, as it can solubilize the compound and allows for the observation of exchangeable N-H protons.

¹H NMR (Predicted in DMSO-d₆, 400 MHz): The structure has five distinct types of protons. The hemisulfate form may lead to protonation and rapid exchange, potentially broadening the N-H signals.

-

Pyrazole C5-H (~8.0-8.2 ppm, singlet): The sole proton attached to the pyrazole ring carbon is expected to appear as a sharp singlet in the aromatic region.

-

Carboxamide -NH₂ (~7.0-7.5 ppm, broad singlet, 2H): Amide protons often appear as a broad signal due to restricted rotation and exchange. Two distinct signals may be observed if rotation around the C-N bond is slow on the NMR timescale.

-

Pyrazole N-H (~12.0-14.0 ppm, very broad singlet, 1H): The acidic proton on the pyrazole ring nitrogen will be highly deshielded and very broad, sometimes to the point of being difficult to distinguish from the baseline.

-

Amino -NH₂ (~5.0-6.0 ppm, broad singlet, 2H): The protons of the C3-amino group are expected to be less deshielded than the amide protons. Their chemical shift can be highly variable depending on concentration and residual water.

-

Sulfate Protons: The protons from the H₂SO₄ would likely exchange with solvent and other labile protons, contributing to the overall acidic environment but not typically observed as a distinct peak.

A patent reports a singlet at 8.05 ppm and integrates it to 4H, labeling it as NH₂.[1] This is highly unusual and likely a misinterpretation or typo. It is more plausible that this signal corresponds to the pyrazole C5-H, with other N-H signals being broader and located elsewhere.

¹³C NMR (Predicted in DMSO-d₆, 100 MHz): The molecule has four distinct carbon atoms in the pyrazolecarboxamide moiety.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carboxamide) | 160 - 165 | Typical range for an amide carbonyl carbon. |

| C3 (C-NH₂) | 150 - 155 | Aromatic carbon attached to an electron-donating amino group. |

| C4 (C-CONH₂) | 95 - 105 | Aromatic carbon positioned between two nitrogen atoms and adjacent to the carboxamide. |

| C5 (C-H) | 135 - 140 | Aromatic carbon attached to a proton. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is the ideal technique for this polar, non-volatile compound. The analysis would be performed on the free base (MW = 126.12 g/mol ) after dissociation from the sulfate counter-ion.

-

Parent Ion: The primary ion observed would be the protonated molecule, [M+H]⁺, where M is the 3-amino-4-pyrazolecarboxamide free base.

-

Expected m/z: 127.06 (Calculated for C₄H₇N₄O⁺)

-

-

Key Fragmentation Pathways (MS/MS of m/z 127.06):

-

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 110.03.

-

Loss of the Carboxamide Radical (•CONH₂): Cleavage of the C-C bond could result in a fragment at m/z 83.05.

-

Loss of Cyanic Acid (HNCO): A characteristic fragmentation of primary amides, resulting in a fragment at m/z 84.04.

-

| Expected m/z | Proposed Fragment Identity | Neutral Loss |

| 127.06 | [C₄H₆N₄O + H]⁺ | - |

| 110.03 | [M+H - NH₃]⁺ | NH₃ (from -NH₂) |

| 84.04 | [M+H - HNCO]⁺ | HNCO (from -CONH₂) |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is governed by the electronic transitions within the pyrazole chromophore. The amino and carboxamide groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity.

-

Expected Transitions: The spectrum will be dominated by π → π* transitions associated with the conjugated pyrazole ring system. The presence of nitrogen lone pairs and the carbonyl group also allows for n → π* transitions, which are typically weaker and may be obscured.

-

Predicted λ_max: Based on similar aminopyrazole structures, an absorption maximum is expected in the range of 250-290 nm in a polar solvent like ethanol or water.[10][11] The exact position and molar absorptivity would need to be determined experimentally but can serve as a reliable parameter for concentration determination via the Beer-Lambert law.

Standardized Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable spectroscopic data.

General Sample Preparation and Safety

-

Safety: Due to the compound's hazard profile (irritant, harmful), handling should occur in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6][12][13]

-

Sample Handling: The compound is hygroscopic; store it in a desiccator and minimize its exposure to the atmosphere during weighing and preparation.[2]

-

Solvent Selection: Use deuterated solvents (e.g., DMSO-d₆) for NMR. For other techniques, use spectroscopic grade solvents (e.g., Methanol, Water) appropriate for the analysis.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂.

-

Place a small amount (a few milligrams) of the solid powder onto the ATR crystal.

-

Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a baseline correction and peak picking on the resulting spectrum.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add ~0.6 mL of DMSO-d₆ as the solvent.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A slightly heated water bath may aid dissolution.[2]

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., 30° pulse, 1-2 second relaxation delay).

-

Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

Analytical Workflow Visualization

The following diagram illustrates a comprehensive workflow for the spectroscopic characterization of a new batch of this compound.

Caption: Spectroscopic analysis workflow for this compound.

Data Synthesis and Conclusion

The collective spectroscopic data provides a robust fingerprint for the identification and quality assessment of this compound.

| Technique | Key Identifier | Expected Result |

| IR | C=O Stretch | Strong, sharp peak at ~1660 cm⁻¹ |

| N-H Stretches | Multiple broad bands in the 3450-3180 cm⁻¹ region | |

| ¹H NMR | Pyrazole C5-H | Singlet at ~8.0-8.2 ppm |

| Exchangeable Protons | Multiple broad N-H signals (amide, amine, pyrazole) | |

| MS (ESI+) | Protonated Molecule | m/z = 127.06 (for free base) |

| UV-Vis | λ_max | ~250-290 nm |

References

- Bhagwati Organics Pvt. Ltd. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723907, 3-Amino-4-carboxamidopyrazole hemisulfate.

- Hubei Polytechnic University. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. CN114214995A.

- Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). This compound.

- Burroughs Wellcome Co. (1983). Process for the preparation of 3-amino-4-carboxamido-pyrazoles. DE1904894C3.

- Wiley. (n.d.). This compound salt Spectrum.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2009). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. CN101475533B.

- ChemBK. (2024). This compound.

- Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(6), 2257-2268. [Link]

- Fichez, J., Busca, P., & Prestat, G. (2020).

- Reva, I., & Lapinski, L. (2021). Structure and IR Spectra of 3(5)

- ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases.

- ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.

- Königs, S., & Fales, H. M. (2011). Fragmentation of Amino Acids. University of Münster.

- NASA Ames Research Center. (n.d.). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids.

Sources

- 1. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 27511-79-1 [chemicalbook.com]

- 3. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]

- 5. bhagwatiorganics.com [bhagwatiorganics.com]

- 6. This compound salt 27511-79-1 [sigmaaldrich.com]

- 7. This compound salt 27511-79-1 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

FT-IR and Raman spectroscopy of 3-Amino-4-pyrazolecarboxamide hemisulfate

An In-depth Technical Guide to the Vibrational Spectroscopy of 3-Amino-4-pyrazolecarboxamide Hemisulfate

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FT-IR) and Raman spectroscopy. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of these vibrational spectroscopy techniques, offers detailed experimental protocols, and presents a thorough interpretation of the spectral data. The complementary nature of FT-IR and Raman spectroscopy is explored to achieve a complete vibrational profile of the molecule, a critical aspect of characterization in pharmaceutical development and quality control.

Introduction: The Analytical Imperative

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Allopurinol, a medication used to treat gout and high levels of uric acid in the body[1]. The chemical identity, purity, and solid-state form of this intermediate are critical parameters that directly impact the quality and efficacy of the final active pharmaceutical ingredient (API).

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive approach to obtain a detailed molecular fingerprint of a substance[2][3]. These techniques probe the vibrational modes of molecules, which are sensitive to the specific functional groups present, their bonding arrangements, and intermolecular interactions within the crystal lattice. For drug development professionals, this provides an invaluable tool for structural confirmation, raw material identification, and the detection of polymorphic variations, which can significantly affect a drug's stability and bioavailability[3][4]. This guide explains the causality behind experimental choices and provides a framework for robust characterization of this important pharmaceutical intermediate.

Fundamental Principles: A Tale of Two Techniques

FT-IR and Raman spectroscopy are often described as complementary techniques because they are based on different physical phenomena[2].

-

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment[4]. Polar functional groups, such as C=O (carbonyl) and N-H (amine/amide), typically produce strong absorption bands in an IR spectrum.

-

Raman Spectroscopy: This technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. For a vibration to be "Raman active," it must cause a change in the polarizability of the molecule's electron cloud[4][5]. Symmetrical, non-polar bonds, like C-C bonds in an aromatic ring, and symmetric vibrations often yield strong Raman signals.

The synergy between these two methods allows for a more complete vibrational analysis than either could provide alone.

Experimental Protocols: A Self-Validating System

The quality of spectroscopic data is fundamentally dependent on rigorous and appropriate sample preparation and data acquisition protocols.

FT-IR Spectroscopy: Solid-State Analysis

For a solid powder like this compound, two primary methods are recommended.

Method A: Potassium Bromide (KBr) Pellet Technique

This is a traditional transmission method that provides high-quality spectra.

-

Causality: KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering[6][7].

Step-by-Step Protocol:

-

Drying: Gently dry approximately 100-200 mg of spectroscopic grade KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum. Also, ensure the sample is free of excess moisture.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample until it is a fine, uniform powder. The particle size should be less than the wavelength of the IR radiation to reduce scattering effects[8][9].

-

Mixing: Add the dried KBr to the mortar and gently but thoroughly mix with the ground sample. The final concentration of the sample in KBr should be approximately 0.2% to 1%[8].

-

Pelletizing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample chamber should be collected first.

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative requiring minimal sample preparation.

-

Causality: This technique measures the absorption of an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium)[9][10].

Step-by-Step Protocol:

-

Background Scan: With the ATR crystal clean and uncovered, perform a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal surface[10].

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for reproducibility[10].

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after analysis.

Raman Spectroscopy: Direct Solid-State Analysis

Raman spectroscopy often requires little to no sample preparation for solid samples[11].

-

Causality: The sample is directly illuminated by a laser, and the scattered light is collected by the spectrometer. This simplicity is a major advantage, especially for screening polymorphs, as it avoids sample preparation steps that could induce phase changes[3].

Step-by-Step Protocol:

-

Sample Placement: Place a small amount of the this compound powder onto a standard microscope slide or into a well plate.

-

Instrument Focus: Place the sample on the microscope stage of the Raman spectrometer. Using the white light source and video camera, bring the sample surface into focus. For imaging, a flat surface is preferable[12][13].

-

Parameter Selection:

-

Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence, which can be an issue with organic compounds.

-

Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample degradation.

-

Exposure Time & Accumulations: Adjust as needed to optimize signal intensity.

-

-

Data Acquisition: Acquire the Raman spectrum.

Diagram: General Analytical Workflow

The following diagram outlines the logical flow from sample receipt to final spectral interpretation.

Caption: The hemisulfate salt structure.

High-Frequency Region (>2500 cm⁻¹)

This region is dominated by X-H stretching vibrations (where X = N, C, O).

-

N-H Stretching (Amine & Amide): Primary amines and amides typically show two bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[14] Expect strong, broad bands in the FT-IR spectrum between 3200-3500 cm⁻¹ . These may be less intense in the Raman spectrum.

-

C-H Stretching (Pyrazole Ring): Aromatic C-H stretches usually appear just above 3000 cm⁻¹ . These are often weak to medium in intensity.

Mid-Frequency Region (1800-1200 cm⁻¹)

This region is rich with information from double bonds and bending vibrations.

-

C=O Stretching (Amide I): The carbonyl stretch is one of the most characteristic bands in FT-IR. For a primary amide, expect a very strong, sharp band around 1650-1690 cm⁻¹ .[14] This band is also typically present but may be weaker in the Raman spectrum.

-

N-H Bending (Amide II & Amine Scissoring): The amide II band (a mix of N-H bending and C-N stretching) appears around 1590-1650 cm⁻¹ . The primary amine scissoring vibration also occurs in this region. These often result in a complex, broad feature in the FT-IR spectrum.

-

C=C and C=N Stretching (Pyrazole Ring): The pyrazole ring contains C=C and C=N bonds, which give rise to a series of stretching vibrations typically between 1400-1600 cm⁻¹ .[15][16] These are often strong in the Raman spectrum due to the polarizability of the aromatic ring system.

Fingerprint Region (<1200 cm⁻¹)

This region contains complex vibrations, including C-N, C-C stretching, and various bending modes, that are highly specific to the overall molecular structure.

-

Sulfate (SO₄²⁻) Vibrations: A free sulfate ion has tetrahedral (Td) symmetry. Its fundamental vibrations are:

-

ν₁ (A₁): Symmetric stretch (~981 cm⁻¹), Raman active only .

-

ν₂ (E): Bending (~451 cm⁻¹), Raman active only .

-

ν₃ (F₂): Antisymmetric stretch (~1104 cm⁻¹), IR and Raman active .

-

ν₄ (F₂): Bending (~613 cm⁻¹), IR and Raman active . In the solid state, crystal field effects can lower the symmetry, causing the ν₁ mode to become weakly IR active and the degenerate ν₃ and ν₄ modes to split into multiple bands.[17][18] Therefore, look for a very strong Raman band near 980 cm⁻¹ and a strong, broad IR band around 1100 cm⁻¹ .[19][20]

-

-

Pyrazole Ring Bending/Puckering: A series of bands in the 600-1000 cm⁻¹ region can be attributed to in-plane and out-of-plane bending of the pyrazole ring.

Summary of Expected Vibrational Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity | Comments |

| N-H Stretch (Amine/Amide) | 3200 - 3500 | Strong, Broad | Weak to Medium | Asymmetric and symmetric modes. |

| C-H Stretch (Aromatic) | 3000 - 3150 | Medium to Weak | Medium | Characteristic of the pyrazole ring. |

| C=O Stretch (Amide I) | 1650 - 1690 | Very Strong | Medium | A key diagnostic peak in FT-IR. |

| N-H Bend (Amide II/Amine) | 1590 - 1650 | Strong | Medium | Often overlaps with C=C stretches. |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium | Strong | Pyrazole ring modes are prominent in Raman. [16] |

| SO₄²⁻ Stretch (ν₃) | ~1100 | Very Strong, Broad | Medium | Antisymmetric stretch. May be split. [17] |

| SO₄²⁻ Stretch (ν₁) | ~980 | Inactive (or Weak) | Very Strong | Symmetric stretch. A key diagnostic peak in Raman. [17] |

| SO₄²⁻ Bend (ν₄) | ~613 | Strong | Weak | Antisymmetric bend. |

Applications in Drug Development

The precise characterization afforded by FT-IR and Raman spectroscopy is not merely an academic exercise; it is a cornerstone of pharmaceutical quality control.

-

Raw Material Identification: Both techniques can be used to rapidly verify the identity of incoming batches of this compound, ensuring it meets specifications before use in synthesis.

-

Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit distinct FT-IR and Raman spectra due to differences in their crystal lattice environments.[4] Raman is particularly well-suited for this application due to its minimal sample preparation requirements.[3]

-

Process Analytical Technology (PAT): In-situ monitoring using fiber-optic Raman probes can track the progress of crystallization or synthetic reactions in real-time, providing a deeper understanding and control of the manufacturing process.[11]

-

Impurity Detection: The presence of related impurities or starting materials can often be detected by the appearance of characteristic peaks not present in the spectrum of the pure compound.[21]

Conclusion

FT-IR and Raman spectroscopy are indispensable, complementary analytical techniques for the comprehensive characterization of this compound. FT-IR provides definitive information on polar functional groups like the amide and sulfate moieties, while Raman excels at probing the pyrazole ring structure and the symmetric sulfate vibration. When used in tandem, as described in this guide, they provide a robust, self-validating system for structural elucidation, quality control, and process monitoring, ensuring the integrity of this critical pharmaceutical intermediate.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Labcompare. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- ResearchGate. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.

- Chemistry For Everyone. (2025). How To Prepare Sample For Raman Spectroscopy? YouTube.

- ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.

- PubMed. (n.d.). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- Nanophoton. (2020). 1st Sample preparation.

- Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). This compound.

- PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate.

- ResearchGate. (n.d.). FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles.

- American Pharmaceutical Review. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs.

- University College Cork. (2022). Insight from the lab: the recipe to prepare sample for Raman spectroscopy.

- ResearchGate. (2025). Vibrational analysis of some pyrazole derivatives.

- Contract Laboratory. (2024). A Review of FTIR and Raman Spectroscopy Methods.

- ResearchGate. (n.d.). Vibrational modes for group SO4.

- Bhagwati Organics Pvt. Ltd. (n.d.). This compound.

- NIH National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Spectroscopy Online. (n.d.). Raman Spectroscopy for Pharma. Part 1: Principles and Applications.

- American Pharmaceutical Review. (n.d.). Sampling Flexibility for Raman Spectroscopy.

- PubMed. (2013). Vibrational spectroscopic characterization of the sulphate mineral khademite Al(SO4)F·5(H2O).

- ResearchGate. (n.d.). Sulfate ion internal vibrational modes and their assignation in the IR and Raman spectra of compound 1.

- OSU Chemistry. (n.d.). Vibrational Spectroscopic Investigations of Sulfate Behavior at Environmental Interfaces.

- Princeton University. (n.d.). X-Ray and Vibrational Spectroscopy of Sulfate in Earth Materials.

- MSU Chemistry. (n.d.). Raman Spectroscopy.

- MDPI. (n.d.). Structural and Vibrational Properties of Carboxylates Intercalated into Layered Double Hydroxides: A Joint Computational and Experimental Study.

- JIN DUN. (n.d.). Manufacturer for Pms Aripiprazole - 3-Amino-4-pyrazole carbosamide hemisulfate.

- ResearchGate. (n.d.). Modeling the antisymmetric and symmetric stretching vibrational modes of aqueous carboxylate anions.

- ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas....

- JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- NIH National Center for Biotechnology Information. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids.

- MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies.

- Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.

Sources

- 1. China Manufacturer for Pms Aripiprazole - 3-Amino-4-pyrazole carbosamide hemisulfate – JIN DUN manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 2. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 3. pharmtech.com [pharmtech.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Sample preparation – Nanophoton [nanophoton.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Vibrational spectroscopic characterization of the sulphate mineral khademite Al(SO4)F·5(H2O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. contractlaboratory.com [contractlaboratory.com]

Physicochemical properties of 3-Amino-4-pyrazolecarboxamide hemisulfate

An In-Depth Technical Guide to 3-Amino-4-pyrazolecarboxamide Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development, the journey from a simple building block to a life-changing therapeutic is one of meticulous characterization and control. The intermediates, though not active ingredients themselves, are the critical foundation upon which drug substance quality is built. This compound is a prime example of such a pivotal molecule. Primarily known as a key intermediate in the synthesis of Allopurinol—a cornerstone therapy for managing hyperuricemia and gout—its physicochemical properties dictate not only the efficiency and purity of the final drug product but also the analytical strategies required for its control.[1][2][3]

This guide is structured to move beyond a simple recitation of data. It is designed to provide a practical, in-depth understanding of this compound from the perspective of a scientist in the field. We will delve into not just what its properties are, but why they matter and how they are managed in a laboratory and manufacturing setting. The choice to form a hemisulfate salt, for instance, is a deliberate one, often made to enhance stability and handling characteristics compared to the free base.[4] Understanding this causality is essential for any scientist working with or developing processes involving this intermediate.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation.

-

Chemical Name: 3-Amino-1H-pyrazole-4-carboxamide, sulfate (2:1)

-

Common Synonyms: 3-Amino-4-carbamoylpyrazole Hemisulfate, Allopurinol Impurity A, Allopurinol Related Compound A.[5][6][7]

-

CAS Number: 27511-79-1[8]

-

EC Number: 248-503-6[9]

-

Molecular Formula: C₈H₁₄N₈O₆S (or C₄H₆N₄O · 0.5H₂SO₄ for the salt).[8]

The structure consists of two molecules of the active pyrazole base associated with one molecule of sulfuric acid. This 2:1 stoichiometry is critical for accurate molar calculations in synthesis and analysis.

Core Physicochemical Properties

The physical and chemical characteristics of a starting material are critical determinants of its processability, stability, and reactivity. The data below has been consolidated from various sources to provide a comprehensive overview.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Notes & Implications |

| Appearance | White to off-white or pale brown solid/powder.[1][9] | Color variation can be an initial indicator of impurity levels. |

| Melting Point | 222-225 °C (decomposes).[9] | The decomposition upon melting necessitates careful thermal analysis (e.g., TGA) to avoid misinterpretation. |

| Density | ~0.84 g/cm³.[1][9] | Relevant for process design, including reactor loading and solvent volume calculations. |

| Boiling Point | 454.3 °C at 760 mmHg.[1][9] | This is a calculated value; the compound will decompose before boiling under standard conditions. |

| Vapor Pressure | 1.93 x 10⁻⁸ mmHg at 25 °C.[1][9] | Extremely low volatility, indicating it is not an inhalation hazard under normal conditions, though dust should be controlled. |

| XLogP3 | 1.17260.[9] | This calculated value suggests moderate lipophilicity. However, as a salt, its partitioning behavior will be highly pH-dependent. |

Solubility Profile

The solubility of a synthetic intermediate is a paramount concern, directly impacting reaction kinetics, purification strategies, and formulation of analytical standards.

-

Water: Slightly soluble, with solubility enhanced by heating and sonication.[1][8] The hemisulfate salt form is specifically chosen to improve aqueous solubility over the free base.[4]

-

Organic Solvents:

Expert Insight: The limited solubility presents a challenge for purification by crystallization. A careful selection of anti-solvents or mixed-solvent systems is often required to achieve high purity and yield. For analytical purposes, particularly reverse-phase HPLC, a diluent of acidified water or a mixture with a miscible organic solvent like acetonitrile is typically necessary to ensure complete dissolution.

Stability and Storage

Proper storage is crucial to maintain the integrity of the material.

-

Hygroscopicity: The compound is known to be hygroscopic.[1] This means it will readily absorb moisture from the atmosphere.

-

Storage Conditions: Recommended storage is in a well-sealed container in a refrigerator at 2-8°C or in a freezer at -20°C to minimize degradation and moisture uptake.[8][9][10]

Trustworthiness Pillar: The hygroscopic nature demands a self-validating handling protocol. Before use, particularly for quantitative applications like preparing a reference standard, the material should be dried under vacuum at a controlled temperature (e.g., 60-80°C) to a constant weight.[11] Its water content should also be determined by Karl Fischer titration to ensure accurate concentration calculations.

Synthesis and Manufacturing Workflow

This compound is primarily synthesized via the condensation and cyclization of acyclic precursors. Several patented methods exist, often varying in solvent choice and specific reagents, but the core chemical logic remains consistent.[2][3][12]

General Synthetic Strategy

The most common approach involves the reaction of a β-ketonitrile or a related derivative with a hydrazine source. This is a classic method for forming the pyrazole ring system.[13] The final step involves acidification with sulfuric acid to precipitate the stable hemisulfate salt.

The diagram below illustrates a generalized workflow for the synthesis, purification, and quality control of the final product.

Caption: High-level workflow for the synthesis and purification of this compound.

Step-by-Step Laboratory Protocol

This protocol is a synthesized representation based on methodologies described in the patent literature.[2][3] It is intended for instructional purposes; all laboratory work should be conducted with appropriate safety precautions.

-

Step 1: Formation of the Intermediate

-

In a suitable reaction vessel, dissolve cyanoacetamide in 1,4-dioxane.

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) to the solution.

-

Heat the mixture to approximately 50°C and maintain for 3 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC). This step forms the 2-cyano-3-(dimethylamino)acrylamide intermediate.

-

Causality: DMFDMA acts as a formylating agent, adding the necessary carbon atom and activation for the subsequent cyclization step.

-

-

Step 2: Cyclization with Hydrazine

-

To the intermediate from the previous step, add absolute ethanol followed by the slow addition of hydrazine hydrate.

-

Heat the reaction to reflux (approximately 80°C) for 5 hours. Monitor the consumption of the intermediate by TLC.

-

Causality: Hydrazine hydrate is the nucleophile that attacks the nitrile and the enamine system, leading to the formation of the pyrazole ring. Ethanol is a suitable polar protic solvent for this reaction.

-

-

Step 3: Salt Formation and Isolation

-

After the reaction is complete, cool the mixture.

-

Carefully adjust the pH of the solution to 1-2 by adding 50% sulfuric acid dropwise while stirring. This step is exothermic and requires caution.

-

Continue stirring for approximately 30 minutes to ensure complete precipitation of the hemisulfate salt.

-

Causality: The acidic workup protonates the pyrazole ring and the amino group, forming the sulfate salt which has lower solubility in the reaction medium, facilitating its precipitation and isolation.

-

-

Step 4: Purification and Drying

-

Filter the resulting white solid using a Büchner funnel.

-

Wash the filter cake sequentially with cold water and acetone.

-

Causality: The water wash removes any remaining inorganic salts or water-soluble impurities. The acetone wash helps to remove residual water and organic impurities, and it evaporates quickly, aiding the drying process.

-

Dry the final product in a vacuum oven at 60-80°C until a constant weight is achieved.

-

Analytical Characterization Workflow

As a crucial pharmaceutical intermediate and a known impurity of Allopurinol, the analytical control of this compound is non-negotiable.

Caption: A comprehensive analytical workflow for the characterization of this compound.

Identity Confirmation

-

FTIR Spectroscopy: The infrared spectrum will show characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=N/C=C stretching within the pyrazole ring. An ATR-IR spectrum is available for reference.[14]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode should show the parent ion for the free base (C₄H₆N₄O) at an m/z corresponding to its molecular weight (~126.05 Da).

Purity and Assay Determination

A robust, stability-indicating HPLC method is the gold standard for purity analysis.

Example HPLC-UV Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Diluent: Water/Acetonitrile (90:10).

Expert Insight: This method provides a baseline. For GMP (Good Manufacturing Practice) applications, this method would need to be fully validated according to ICH guidelines to prove its specificity, linearity, accuracy, precision, and robustness. It is critical to demonstrate that the method can separate the main component from all potential process impurities and degradation products.

Applications in Drug Development

The primary and most significant application of this compound is as a direct precursor to Allopurinol.[1] It is also used as a reactant in the synthesis of other heterocyclic scaffolds, such as:

-

Pyrazolo[3,4-d]pyrimidines, which have been investigated as kinase inhibitors.[10][15]

-

Triazine derivatives for various chemical applications.[10][15]

Furthermore, due to its role as a process-related impurity, it is a mandatory reference standard for the quality control of Allopurinol drug substance, as per pharmacopeial requirements.[5][6][10]

Safety and Handling

Appropriate handling is essential to ensure laboratory safety.

-

Hazards: Classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[5][9]

-

Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

-

Avoid breathing dust. A dust mask (e.g., N95) is recommended when handling the powder.[16]

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.[1]

-

References

- ChemBK.

- PubChem.

- Patsnap.

- Google Patents.

- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

- Google Patents.

- Pharmaffiliates. CAS No : 27511-79-1 | Chemical Name : 3-Amino-4-carbamoylpyrazole Hemisulfate, Product Name : Allopurinol - Impurity A. [Link]

- Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd.

- Bhagwati Organics.

- AHH Chemical Co., Ltd.

- SpectraBase.

- Fichez, J., Busca, P., & Prestat, G.

Sources

- 1. chembk.com [chembk.com]

- 2. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]

- 4. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]

- 5. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. bhagwatiorganics.com [bhagwatiorganics.com]

- 8. This compound Exporters & Suppliers [sgtlifesciences.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS#: 27511-79-1 [m.chemicalbook.com]

- 11. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 12. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]

- 13. soc.chim.it [soc.chim.it]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound | 27511-79-1 [chemicalbook.com]

- 16. This compound salt 27511-79-1 [sigmaaldrich.com]

A Technical Guide to the Solubility of 3-Amino-4-pyrazolecarboxamide hemisulfate in DMSO and Methanol for Pharmaceutical Research

This guide provides an in-depth analysis of the solubility characteristics of 3-Amino-4-pyrazolecarboxamide hemisulfate, a key intermediate in the synthesis of various pharmaceutical compounds, including Allopurinol.[1] A thorough understanding of its solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) and methanol is critical for researchers, scientists, and drug development professionals. This document will not only present the available solubility data but will also equip researchers with the foundational knowledge and a detailed experimental protocol to quantify this crucial parameter, ensuring reproducibility and accuracy in their work.

The Imperative of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug's lifecycle, from early-stage discovery to formulation and bioavailability.[2] For an active pharmaceutical ingredient (API) to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[2] Poor solubility can lead to inadequate drug absorption, variable bioavailability, and ultimately, therapeutic failure.[3] Therefore, characterizing the solubility of a compound like this compound in relevant solvent systems is a non-negotiable step in process chemistry and formulation development.[3][4] Solvents like DMSO and methanol are ubiquitous in the pharmaceutical sciences, used for everything from reaction media and purification to the preparation of stock solutions for high-throughput screening.

Chemical Structures and Properties

A molecule's structure is the primary determinant of its solubility. The interplay of functional groups, polarity, and crystal lattice energy dictates how well a solute will interact with a given solvent.

-

This compound: This molecule is a salt, composed of two molecules of 3-amino-4-pyrazolecarboxamide and one molecule of sulfuric acid.[5] The presence of amino and carboxamide groups suggests the potential for hydrogen bonding.[6] As a salt, it has ion-dipole interactions that can influence its solubility in polar solvents.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of polar and nonpolar compounds.[1][6][7] Its ability to accept hydrogen bonds and its strong dipole moment make it a powerful solvent in drug discovery.

-

Methanol (CH₃OH): The simplest alcohol, methanol is a polar protic solvent.[8][9][10][11][12] It can act as both a hydrogen bond donor and acceptor.

Below is a diagram illustrating the chemical structures of these compounds.

Caption: Chemical structures of the solute and solvents.

Qualitative and Quantitative Solubility Data

Publicly available data on the solubility of this compound is primarily qualitative. Multiple chemical suppliers and databases describe its solubility as follows:

| Solvent | Qualitative Solubility |

| DMSO | Slightly soluble[1][4][13][14] |

| Methanol | Very slightly soluble[1][4][13][14] |

| Water | Slightly soluble (may require heating and sonication)[4][13] |

While these terms provide a general indication, they are insufficient for the precise calculations required in drug development, such as preparing stock solutions of a specific concentration or designing crystallization processes. Quantitative determination is therefore essential.

Experimental Protocol for Determining Thermodynamic Solubility

To address the absence of precise quantitative data, this section provides a detailed, field-proven protocol for determining the thermodynamic (equilibrium) solubility of this compound using the gold-standard shake-flask method .[15] This method is reliable for determining the saturation point of a compound in a solvent at a specific temperature.

Principle

The shake-flask method involves adding an excess amount of the solid compound to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured, which represents the thermodynamic solubility.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

The following workflow diagram illustrates the key stages of the solubility determination process.

Caption: Workflow for the shake-flask solubility assay.

Detailed Steps:

-

Preparation of Standard Curve:

-

Accurately prepare a high-concentration stock solution of this compound in the chosen solvent (DMSO or methanol).

-

Perform a serial dilution to create a series of standards of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response versus concentration. This is crucial for accurate quantification.

-

-

Sample Preparation:

-

To a series of vials (in triplicate for each solvent), add a pre-weighed amount of the solvent (e.g., 2 mL of DMSO or methanol).

-

Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be 10-20 mg of the compound.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, depending on the application).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours.[2] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. For added certainty, pass this supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particulates. This step is critical to avoid overestimation of solubility.

-

-

Analysis and Calculation:

-

Accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of your standard curve.

-

Analyze the diluted sample using the same analytical method used for the standards.

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The final result is typically expressed in mg/mL or mol/L.

-

Conclusion and Best Practices

While existing literature provides a qualitative understanding of the solubility of this compound in DMSO and methanol, quantitative data is essential for rigorous scientific research and development. The compound exhibits slight solubility in DMSO and very slight solubility in methanol. The provided shake-flask protocol offers a robust and reliable method for researchers to determine the precise thermodynamic solubility.

Key considerations for trustworthy results include:

-

Purity of Materials: Use high-purity solute and anhydrous solvents.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibrium Confirmation: Ensure that the system has reached equilibrium by testing multiple time points.

-

Effective Phase Separation: Complete removal of undissolved solids before analysis is paramount.

-

Validated Analytical Method: The method for quantifying the solute concentration must be accurate, precise, and linear over the required range.

By adhering to these principles, researchers can generate high-quality, reproducible solubility data, enabling more informed decisions in the critical path of drug discovery and development.

References

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ChemBK. (2024). This compound.

- Anderson, B. D. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 839-843.

- Pawar, A. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

- Various Authors. (2020). Solubility Modeling and Solvent Effect for Flubendazole in 12 Neat Solvents.

- Various Authors. (2022). Experimental and calculated mole fraction solubility of the drug in organic solvents based on BKM. In Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate.

Sources

- 1. This compound CAS#: 27511-79-1 [m.chemicalbook.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. enamine.net [enamine.net]

- 4. chembk.com [chembk.com]

- 5. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. ovid.com [ovid.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 27511-79-1 [chemicalbook.com]

- 14. This compound Exporters & Suppliers [sgtlifesciences.com]

- 15. scispace.com [scispace.com]